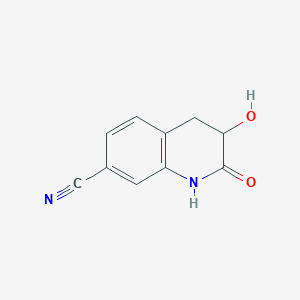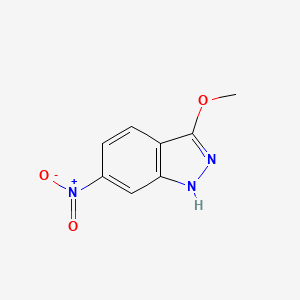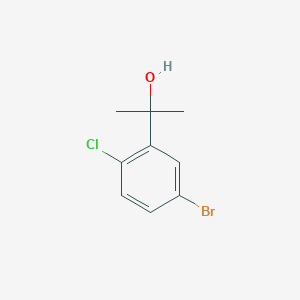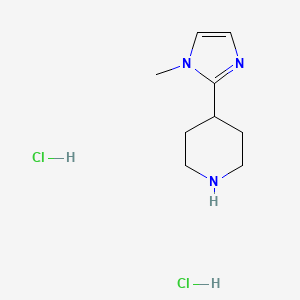
3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile
Overview
Description
3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile is a chemical compound with the formula C10H8N2O2 and a molecular weight of 188.18 . It is used in various research and pharmaceutical applications .
Synthesis Analysis
The synthesis of highly substituted tetrahydroquinolines has been reported using ethyl cyanoacetate via aza-Michael–Michael addition . The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile is represented by the SMILES notation C1C (C (=O)NC2=C1C=CC (=C2)C#N)O .Scientific Research Applications
Medicinal Chemistry and Drug Design
Tetrahydroquinoline derivatives are known for their diverse biological activities, which make them valuable in medicinal chemistry. They have been studied for their potential to act against various infective pathogens and neurodegenerative disorders . The structural–activity relationship (SAR) of these compounds is crucial for designing drugs with targeted biological activity.
Neuroprotective Therapies
Some tetrahydroquinoline compounds have demonstrated neuroprotective properties, particularly in the context of Parkinson’s disease (PD). They can enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis, which are key factors in the pathogenesis of PD . This suggests that our compound could be explored for similar neuroprotective effects.
Antioxidant System Enhancement
Quinoline derivatives have shown the potential to function as powerful antioxidants. They can protect against oxidative damage, which is significant in neuroprotection against disorders like Parkinsonism . The compound could be investigated for its efficacy in enhancing the body’s natural antioxidant defenses.
Synthetic Medicinal Chemistry
The tetrahydroquinoline scaffold is a versatile structure in synthetic medicinal chemistry. It is used as a reagent in the synthesis of compounds with fungicidal activity . This indicates the potential for developing new antifungal agents based on the structure of 3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile.
Alzheimer’s Disease Therapy
Research on related quinoline derivatives has found that they can prevent copper oxidation in β-amyloid fibrils, which is a promising avenue for Alzheimer’s disease therapy . This opens up possibilities for our compound to be used in designing drugs for treating Alzheimer’s.
Infectious Disease Treatment
The broad biological activity of tetrahydroquinoline derivatives against various pathogens suggests that they could be developed into treatments for infectious diseases. Their ability to interfere with the life cycle of pathogens makes them candidates for antimicrobial and antiviral drugs .
SAR Studies for Drug Development
Understanding the structural–activity relationship of tetrahydroquinoline derivatives is essential for drug development. By studying how structural changes affect biological activity, researchers can design more effective and targeted therapies .
Molecular Docking and Dynamics
Tetrahydroquinoline derivatives are also used in molecular docking and dynamics studies to explore their interactions with biological targets. This helps in predicting the efficacy and potential side effects of new drugs .
Mechanism of Action
Target of Action
The compound “3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile” is a derivative of tetrahydroisoquinoline . Tetrahydroisoquinolines are known to be important structural motifs of various natural products and therapeutic lead compounds . They can act as precursors for various alkaloids displaying multifarious biological activities . .
Mode of Action
Tetrahydroisoquinoline derivatives are known to have diverse biological activities against various infective pathogens and neurodegenerative disorders
Biochemical Pathways
It is known that tetrahydroisoquinoline derivatives can function as powerful antioxidants against oxidative damage , which could be significantly helpful in neuroprotection against Parkinsonism .
Result of Action
It is known that tetrahydroisoquinoline derivatives can have diverse biological activities, including functioning as powerful antioxidants . This could potentially result in neuroprotective effects .
Action Environment
It is known that the synthesis of tetrahydroisoquinoline derivatives can involve various new and environmentally friendly methods
properties
IUPAC Name |
3-hydroxy-2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-5-6-1-2-7-4-9(13)10(14)12-8(7)3-6/h1-3,9,13H,4H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJXDJJAAZEWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=CC(=C2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate](/img/structure/B1404110.png)


![4-[(4-bromo-2-methyl-phenyl)methyl]-5-isopropyl-1H-pyrazol-3-ol](/img/structure/B1404118.png)

![3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride](/img/structure/B1404120.png)
![2-(Methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amino)ethanol](/img/structure/B1404121.png)
![N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404122.png)
![[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404123.png)



![4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine](/img/structure/B1404128.png)